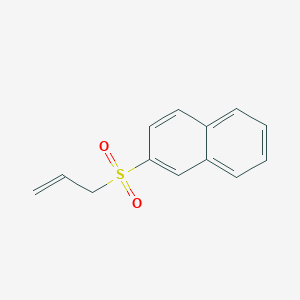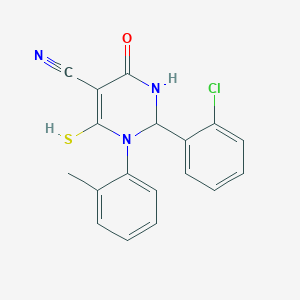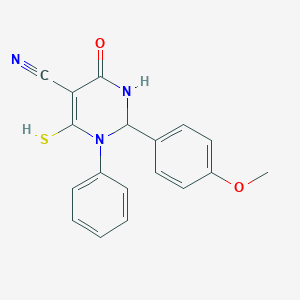![molecular formula C17H29N5O2 B285761 N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea](/img/structure/B285761.png)
N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as DEAC, is a urea-based inhibitor that has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea is not fully understood. However, it is believed that N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea inhibits the activity of enzymes involved in cell growth and division. This leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. These effects may make N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea useful in the treatment of a range of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea has several advantages for use in lab experiments. It is easy to synthesize and yields a high purity product. In addition, N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea has been shown to be stable and have a long shelf life. However, there are also limitations to the use of N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea in lab experiments. For example, N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea may have off-target effects that could affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea. One area of research is to further elucidate the mechanism of action of N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea. This could lead to the development of more effective cancer therapies. Another area of research is to investigate the potential use of N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea in the treatment of other diseases such as Alzheimer's disease and arthritis. Finally, research could focus on developing new analogs of N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea that have improved properties for use in scientific research.
Synthesemethoden
The synthesis of N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea involves the reaction of 2,6-dimethyl-3-pyridinecarboxylic acid with diethylamine and ethyl chloroformate. The resulting product is then treated with urea to form N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea. The reaction can be carried out under mild conditions and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other diseases such as arthritis and Alzheimer's disease.
Eigenschaften
Molekularformel |
C17H29N5O2 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
3-[5-(diethylcarbamoylamino)-2,6-dimethylpyridin-3-yl]-1,1-diethylurea |
InChI |
InChI=1S/C17H29N5O2/c1-7-21(8-2)16(23)19-14-11-15(13(6)18-12(14)5)20-17(24)22(9-3)10-4/h11H,7-10H2,1-6H3,(H,19,23)(H,20,24) |
InChI-Schlüssel |
NGJHDAKDUXDBEW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)NC1=CC(=C(N=C1C)C)NC(=O)N(CC)CC |
Kanonische SMILES |
CCN(CC)C(=O)NC1=CC(=C(N=C1C)C)NC(=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide](/img/structure/B285678.png)
![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B285681.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285682.png)

![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285693.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 2-methylbenzoate](/img/structure/B285694.png)
![2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B285695.png)

![1-(4-fluorophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B285697.png)
![4-[5-[4-(Methanesulfonamido)phenyl]-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B285707.png)
![4-chloro-N-{4-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B285712.png)
![1-[4-(4-Bromo-phenyl)-imidazol-1-yl]-3-(4-methoxy-phenoxy)-propan-2-ol](/img/structure/B285715.png)

